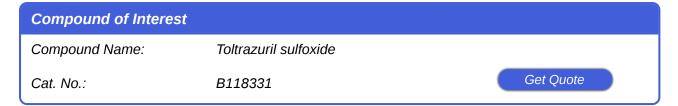


Toltrazuril sulfoxide chemical structure and properties

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Toltrazuril Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril sulfoxide is a primary and active metabolite of toltrazuril, a broad-spectrum antiprotozoal agent widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock.[1][2][3] Understanding the chemical structure, properties, and biological interactions of **toltrazuril sulfoxide** is crucial for the development of more effective therapeutic strategies against apicomplexan parasites. This technical guide provides an in-depth overview of **toltrazuril sulfoxide**, including its chemical properties, metabolic pathway, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Toltrazuril sulfoxide is formed in vivo through the oxidation of toltrazuril.[1][4] It is an intermediate metabolite that is subsequently metabolized to toltrazuril sulfone (ponazuril).[1][4] The chemical structure of **toltrazuril sulfoxide** is characterized by a triazinetrione ring system linked to a substituted phenyl ether with a trifluoromethylsulfinyl group.

Table 1: Chemical and Physical Properties of Toltrazuril Sulfoxide



Property	Value	Reference(s)
Chemical Name	1-Methyl-3-[3-methyl-4-[4- [(trifluoromethyl)sulfinyl]phenox y]phenyl]-1,3,5-triazine- 2,4,6(1H,3H,5H)-trione	[5]
CAS Number	69004-15-5	[5]
Molecular Formula	C18H14F3N3O5S	[5]
Molecular Weight	441.38 g/mol	[5]
Appearance	White to off-white solid/powder	
Melting Point	120.5-122.4 °C	[5]
Solubility	Soluble in DMSO (250 mg/mL with ultrasonic assistance)	[6]
Sparingly soluble in aqueous buffers	[7]	
Soluble in acetonitrile	[8]	

Metabolic Pathway

Toltrazuril undergoes metabolic transformation in the animal body, primarily in the liver, to form its major metabolites, **toltrazuril sulfoxide** and toltrazuril sulfone. This metabolic process is a key aspect of its pharmacokinetic profile.



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Metabolic conversion of toltrazuril to its sulfoxide and sulfone metabolites.

Mechanism of Action

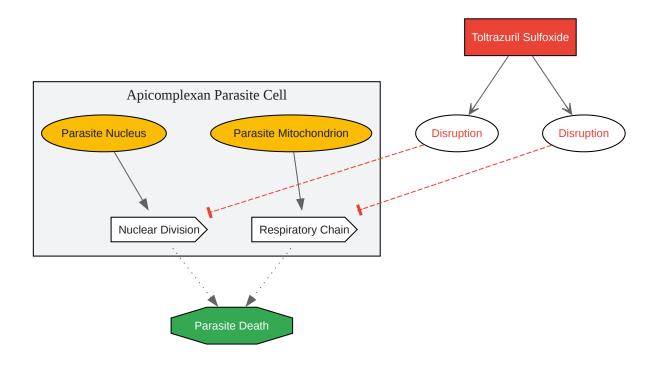


The precise mechanism of action of toltrazuril and its metabolites is not fully elucidated, but it is known to be effective against all intracellular development stages of coccidia.[2][9] The primary targets are believed to be crucial cellular processes within the parasite, leading to the disruption of its life cycle.

The proposed mechanism involves:

- Interference with Nuclear Division: Toltrazuril and its metabolites disrupt the normal process of nuclear division in both schizonts and macrogametes of the parasite.[2][3][9]
- Inhibition of Mitochondrial Respiration: The compounds are thought to interfere with the mitochondrial respiratory chain of the parasite, leading to a disruption of its energy metabolism.[2][10]

This dual action ultimately leads to the death of the parasite.



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Proposed mechanism of action of **toltrazuril sulfoxide** on apicomplexan parasites.

Experimental Protocols

Analytical Determination of Toltrazuril Sulfoxide in Biological and Environmental Matrices

A common method for the quantification of **toltrazuril sulfoxide** is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]

Sample Preparation (General Workflow):

- Extraction: The sample (e.g., plasma, tissue, soil, water) is extracted with a suitable organic solvent, such as acetonitrile.[12]
- Clean-up: The extract is purified to remove interfering substances. This can be achieved using Solid-Phase Extraction (SPE) with a C18 cartridge.[12]
- Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Conditions (Example):

- HPLC Column: C18 reversed-phase column.[12]
- Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
- Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in negative mode.[12]
- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.



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General workflow for the analysis of toltrazuril sulfoxide.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of toltrazuril and its metabolites.

Typical Experimental Design:

- Animal Model: Select an appropriate animal model (e.g., pigs, rabbits, goats).[4][13][14]
- Drug Administration: Administer a single oral dose of toltrazuril to the animals.[4][13]
- Sample Collection: Collect blood samples at predetermined time points.
- Sample Processing: Separate plasma from the blood samples.
- Analysis: Quantify the concentrations of toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone in the plasma samples using a validated analytical method (as described above).
- Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t₁/₂).

Table 2: Example Pharmacokinetic Parameters of Toltrazuril Metabolites in Pigs (20 mg/kg oral dose)

Metabolite	Cmax (µg/mL)	Tmax (hr)	Half-life (hr)	Reference
Toltrazuril Sulfoxide	~4.0	~24	53.2	[4]
Toltrazuril Sulfone	~8.7	~120	245	[4]

Conclusion

Toltrazuril sulfoxide, as an active metabolite of toltrazuril, plays a significant role in the therapeutic efficacy of the parent drug against coccidiosis. Its chemical properties, metabolic



fate, and mechanism of action provide a foundation for further research into the development of novel antiprotozoal agents. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals working in this field. A thorough understanding of these aspects is critical for optimizing treatment regimens and addressing potential issues of drug resistance.

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